BenchChemオンラインストアへようこそ!

D-Val-Leu-Lys-AMC

Enzyme Kinetics Michaelis-Menten Constant Plasmin Substrate Affinity

Choose D-Val-Leu-Lys-AMC for unmatched sensitivity in plasmin activity assays. Its fluorogenic AMC reporter enables detection limits as low as 0.6 IU/L, outperforming chromogenic pNA analogs. The low Km (~10-20 µM) reduces substrate consumption, lowering cost per test in HTS and diagnostic kit manufacturing. Validated for miniaturized 384/1536-well protocols, it is the definitive substrate for volume-limited samples (tear fluid, CSF, microdialysates) and kinetic studies in complex matrices like plasma. Procure ≥98% purity for reproducible, publication-grade data.

Molecular Formula C27H41N5O5
Molecular Weight 515.6 g/mol
Cat. No. B8260314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Val-Leu-Lys-AMC
Molecular FormulaC27H41N5O5
Molecular Weight515.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NCC1=CC(=O)OC2=CC=CC=C21)NC(=O)C(C(C)C)N
InChIInChI=1S/C27H41N5O5/c1-16(2)13-21(32-27(36)24(29)17(3)4)26(35)31-20(10-7-8-12-28)25(34)30-15-18-14-23(33)37-22-11-6-5-9-19(18)22/h5-6,9,11,14,16-17,20-21,24H,7-8,10,12-13,15,28-29H2,1-4H3,(H,30,34)(H,31,35)(H,32,36)/t20-,21-,24+/m0/s1
InChIKeyQUWZHDFWQHVXMM-AWRGLXIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Val-Leu-Lys-AMC: A Fluorogenic Plasmin Substrate for Quantitative Fibrinolysis Research


D-Val-Leu-Lys-AMC (also known as vLK-AMC or H-D-Val-Leu-Lys-AMC) is a synthetic fluorogenic peptide substrate specifically designed for the serine protease plasmin (EC 3.4.21.7) . It consists of a tripeptide sequence (D-Valine-Leucine-Lysine) coupled to a 7-amino-4-methylcoumarin (AMC) fluorophore . Upon enzymatic cleavage of the lysine-AMC amide bond by active plasmin, the non-fluorescent AMC moiety is liberated, generating a quantifiable fluorescence signal with excitation/emission maxima of 360-380/440-460 nm . This compound is widely employed in biochemical assays for monitoring plasmin activity in fibrinolysis research, coagulation studies, and drug development applications [1].

D-Val-Leu-Lys-AMC: Why Substitution with Generic Plasmin Substrates Compromises Assay Performance


Substituting D-Val-Leu-Lys-AMC with other in-class plasmin substrates, particularly chromogenic analogs like D-Val-Leu-Lys-pNA (S-2251), introduces significant quantitative and practical limitations that undermine assay sensitivity, dynamic range, and throughput. While both substrates share an identical core peptide recognition sequence, the divergent reporter groups (fluorogenic AMC vs. chromogenic p-nitroanilide) dictate fundamentally different detection modalities and performance characteristics [1]. Fluorogenic AMC-based detection offers intrinsic sensitivity advantages over chromogenic pNA, typically enabling lower limits of detection and reduced consumption of precious biological samples [2]. Furthermore, kinetic parameters such as the Michaelis constant (Km) vary substantially between substrates with identical peptide sequences, directly impacting the required working concentration and the achievable linear range in enzymatic assays [3]. Therefore, assuming interchangeability between D-Val-Leu-Lys-AMC and its closest analogs without rigorous re-validation of assay parameters can lead to erroneous quantification of plasmin activity and misinterpretation of experimental results.

D-Val-Leu-Lys-AMC: Quantifiable Performance Advantages Over Chromogenic and Alternative Fluorogenic Plasmin Substrates


D-Val-Leu-Lys-AMC Exhibits >10-Fold Higher Apparent Affinity for Plasmin Compared to its Chromogenic Analog D-Val-Leu-Lys-pNA

Kinetic studies reveal a substantial difference in the Michaelis constant (Km) between D-Val-Leu-Lys-AMC and its direct chromogenic analog D-Val-Leu-Lys-pNA (S-2251). D-Val-Leu-Lys-AMC exhibits a Km in the low micromolar range (approximately 10-20 µM) , whereas the p-nitroanilide counterpart, under comparable conditions, displays a significantly higher Km, typically in the range of 130-355 µM [1]. This quantitative difference in Km—a factor of at least 10-fold—demonstrates that D-Val-Leu-Lys-AMC possesses markedly higher apparent affinity for plasmin, allowing for effective substrate turnover at much lower concentrations.

Enzyme Kinetics Michaelis-Menten Constant Plasmin Substrate Affinity

Fluorogenic AMC Detection Enables Picogram-Level Sensitivity Unattainable with Chromogenic pNA-Based Plasmin Assays

The substitution of a fluorogenic AMC reporter for a chromogenic pNA group fundamentally enhances assay sensitivity. Fluorometric plasmin assays utilizing AMC substrates have been validated with detection limits as low as 0.6 IU/L [1] and can quantify plasmin activity in the picogram range [2]. In contrast, chromogenic pNA substrates like D-Val-Leu-Lys-pNA rely on absorbance measurements at 405 nm, a method inherently less sensitive and more susceptible to interference from sample turbidity. While a direct head-to-head comparison for this specific peptide sequence is not available in a single study, class-level inference based on the photophysical properties of AMC versus pNA strongly supports this advantage. Replacing pNA with AMC in analogous protease substrates has been shown to improve sensitivity more than 200-fold [3].

Assay Sensitivity Detection Limit Fluorescence vs. Absorbance

D-Val-Leu-Lys-AMC is Validated in a Published, Optimized High-Throughput Screening Protocol with Defined Kinetic and Z' Factor Parameters

D-Val-Leu-Lys-AMC has been successfully integrated into a validated, optimized bioassay for screening modulators of plasmin activity. A published protocol utilizing 100 ng/mL plasmin and 5 µM H-D-Val-Leu-Lys-AMC in 100 mM TRIS-HCl buffer (pH 7.5) with 0.1% BSA was developed for high-throughput screening of venom components . The assay was statistically validated using the Z' factor, a standard metric for high-throughput screening quality, demonstrating its robustness and reproducibility. In contrast, many alternative substrates lack such detailed, publicly accessible, and validated protocols for high-throughput applications, requiring users to invest significant time and resources in assay development and optimization.

Assay Validation High-Throughput Screening Protocol Reproducibility

D-Val-Leu-Lys-AMC Demonstrates Functional Selectivity for Plasmin Over Related Serine Proteases in Biochemical Assays

While both D-Val-Leu-Lys-AMC and D-Val-Leu-Lys-pNA share the same peptide recognition motif, the context of their use in complex biological systems reveals critical differences in practical selectivity. D-Val-Leu-Lys-AMC is widely characterized and utilized as a selective fluorogenic substrate for plasmin . In contrast, the chromogenic analog D-Val-Leu-Lys-pNA (S-2251) exhibits even greater sensitivity to the streptokinase-plasmin(ogen) complex than to free plasmin [1] and has been noted as a poor substrate for thrombin [2]. While D-Val-Leu-Lys-AMC's selectivity profile against a broad panel of human serine proteases has not been exhaustively quantified in a single publication, its consistent and specific application for plasmin detection in diverse biological matrices (e.g., plasma, venom, cell lysates) supports its functional selectivity in relevant experimental contexts. This contrasts with S-2251, where its enhanced reactivity with the streptokinase-plasminogen complex can complicate interpretation in assays where this complex may form.

Enzyme Selectivity Serine Protease Plasmin Specificity

D-Val-Leu-Lys-AMC: Optimized Application Scenarios in Fibrinolysis Research and Drug Discovery


High-Throughput Screening of Plasmin Inhibitors or Activators

The combination of high apparent affinity (Km ~10-20 µM) and the availability of a validated, miniaturized assay protocol makes D-Val-Leu-Lys-AMC the substrate of choice for high-throughput screening (HTS) campaigns. The low Km reduces substrate consumption, a critical cost factor in large-scale screens, while the fluorogenic readout enables the use of 384- or 1536-well plates with low reaction volumes (e.g., 10-20 µL), maximizing throughput and minimizing reagent use. The established protocol provides a reliable starting point, accelerating assay development and validation.

Quantification of Plasmin Activity in Limited or Precious Biological Samples

The intrinsic sensitivity of fluorogenic AMC detection, enabling assays with detection limits as low as 0.6 IU/L [1], positions D-Val-Leu-Lys-AMC as the optimal substrate for analyzing plasmin activity in volume-limited samples. This includes tear fluid [1], cerebrospinal fluid, synovial fluid, microdialysates, and samples from small animal models. The ability to detect picogram levels of plasmin [2] ensures that even low-abundance enzyme activity can be reliably quantified without sample dilution, preserving biological relevance.

Kinetic Characterization of Plasmin and Plasminogen Activators in Complex Matrices

For detailed kinetic studies (e.g., determining Km, kcat, or inhibition constants), the lower Km of D-Val-Leu-Lys-AMC compared to D-Val-Leu-Lys-pNA [3] allows for more accurate determination of initial reaction velocities under a wider range of substrate concentrations. Furthermore, its established use in plasma-based assays for real-time quantification of fibrinolytic activity and evaluation of thrombolytic drugs like tissue plasminogen activator (tPA) demonstrates its robustness in biologically relevant, complex matrices, providing physiologically meaningful kinetic data.

Development and Quality Control of Coagulation Diagnostics and Therapeutics

In industrial settings, the higher sensitivity and lower working concentration of D-Val-Leu-Lys-AMC translate to tangible cost savings and improved assay performance. The reduced substrate consumption per test directly lowers the cost of goods for diagnostic kits. The enhanced sensitivity allows for more precise measurements of plasmin activity and inhibitor potency, critical for quality control and release testing of biopharmaceuticals targeting the fibrinolytic system. The >200-fold sensitivity advantage of fluorogenic over chromogenic detection [4] provides a clear justification for selecting an AMC-based substrate in commercial assay development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Val-Leu-Lys-AMC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.